

Thietan-3-one IUPAC name and synonyms

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Compound of Interest

Compound Name: **Thietan-3-one**

Cat. No.: **B1315229**

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An In-depth Technical Guide to **Thietan-3-one**

This technical guide provides a comprehensive overview of **Thietan-3-one**, including its chemical identity, physicochemical properties, and key experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

IUPAC Name: **thietan-3-one**[\[1\]](#)[\[2\]](#)

Synonyms: 3-Thietanone, Thiocyclobutanone, 3-thia-cyclobutanone[\[1\]](#)[\[3\]](#)

Physicochemical Properties

A summary of the key quantitative data for **Thietan-3-one** is presented in the table below.

Property	Value	Source
Molecular Formula	C3H4OS	[1] [2] [3] [4]
Molecular Weight	88.13 g/mol	[1] [5]
CAS Number	22131-92-6	[1] [2] [4]
Appearance	Liquid	[4]
Purity	97% - 99.0%	[2] [4]
Density	1.316±0.06 g/cm ³ (Predicted)	[3]
SMILES	O=C1CSC1	[2] [6]
InChI	1S/C3H4OS/c4-3-1-5-2-3/h1-2H2	[1] [5]
InChIKey	DQOHDHRDDPZNSQI-UHFFFAOYSA-N	[1] [5]
MDL Number	MFCD11848696	[2] [5]

Experimental Protocols

Detailed methodologies for key experiments involving **Thietan-3-one** are provided below.

Synthesis of 3-Arylthietan-3-ols from Thietan-3-one

This protocol describes the synthesis of 3-arylthietan-3-ols via the reaction of **Thietan-3-one** with a Grignard reagent.

General Procedure:

- A solution of **Thietan-3-one** (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
- The corresponding aryl magnesium bromide solution (1.1 equivalents) is added dropwise to the cooled solution.
- The reaction mixture is stirred at -78 °C for 30 minutes.

- The mixture is then allowed to warm to room temperature (25 °C) and stirred for an additional hour.
- The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography to yield the desired 3-arylthietan-3-ol.^[7]

Synthesis of Thietanol Dioxides by mCPBA Oxidation

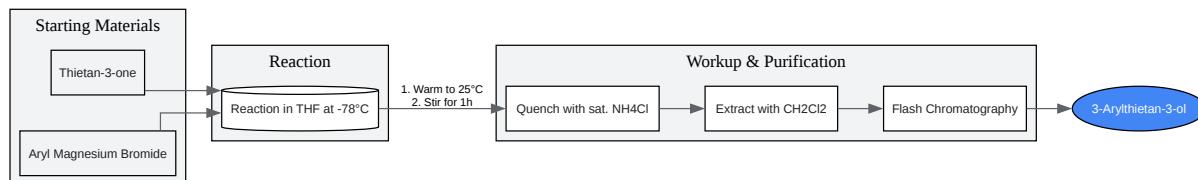
This protocol outlines the oxidation of 3-thietanols to the corresponding thietanol dioxides using meta-chloroperoxybenzoic acid (mCPBA).

General Procedure:

- A solution of the 3-thietanol (1.0 equivalent) in dichloromethane (CH₂Cl₂) is cooled to 0 °C.
- m-CPBA (3.0 equivalents) is added portionwise to the solution.
- The reaction mixture is stirred at 0 °C for 5 minutes.
- The mixture is then warmed to room temperature (25 °C) and stirred for 3.5 hours.
- The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
- The phases are separated, and the organic layer is washed with additional sodium bicarbonate solution.
- The aqueous layer is extracted with dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the thietanol dioxide.^[7]

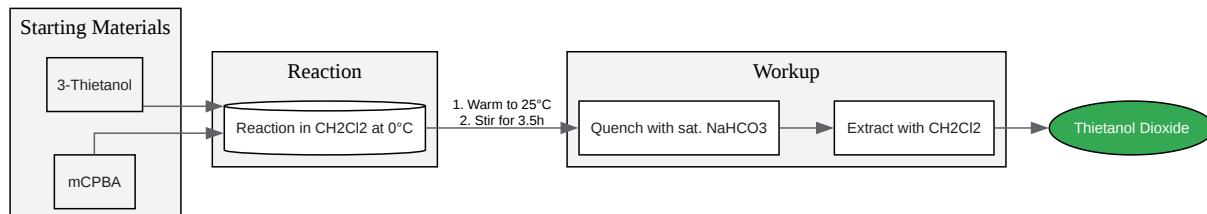
Visualizations

The following diagrams illustrate key experimental workflows.



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Caption: Workflow for the synthesis of 3-Arylthietan-3-ols.



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Caption: Workflow for the mCPBA oxidation of 3-thietanols.

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